Ethyl 2-methyl-2-(3-piperidyl)propanoate hydrochloride
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Overview
Description
Ethyl 2-methyl-2-(3-piperidyl)propanoate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-2-(3-piperidyl)propanoate hydrochloride typically involves the reaction of ethyl 2-methyl-2-(3-piperidyl)propanoate with hydrochloric acid. The preparation method may include the following steps:
Starting Materials: Ethyl 2-methyl-2-(3-piperidyl)propanoate and hydrochloric acid.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the hydrochloride salt.
Purification: The product is purified through recrystallization or other suitable methods to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control to ensure compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-2-(3-piperidyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 2-methyl-2-(3-piperidyl)propanoate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-2-(3-piperidyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-methyl-2-(3-piperidyl)propanoate hydrochloride can be compared with other similar compounds, such as:
Ethyl 2-methyl-2-(pyridin-3-yl)propanoate: Similar structure but with a pyridine ring instead of a piperidine ring.
Ethyl 2-(1-piperidinyl)propanoate hydrochloride: Another piperidine derivative with different substituents.
These compounds share structural similarities but may exhibit different chemical and biological properties, highlighting the uniqueness of this compound .
Biological Activity
Ethyl 2-methyl-2-(3-piperidyl)propanoate hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in relation to the central nervous system (CNS). This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C11H21ClN2O2. Its structure features a piperidine ring, which is crucial for its biological interactions. The hydrochloride form enhances its solubility, making it suitable for various laboratory applications.
The primary mechanism through which this compound exerts its biological effects is by acting as an acetylcholinesterase inhibitor . By inhibiting this enzyme, the compound increases the levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in neurodegenerative diseases such as Alzheimer’s disease, where cholinergic deficits are a hallmark.
Pharmacological Studies
Research has demonstrated that this compound interacts significantly with muscarinic receptors in the nervous system. This interaction can enhance cholinergic signaling, making it a candidate for further exploration in treating cognitive disorders.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Acetylcholinesterase Inhibition | Increases acetylcholine levels, enhancing cholinergic transmission. | |
Muscarinic Receptor Interaction | Modulates neurotransmitter systems, potentially improving cognitive function. | |
Neuroprotective Effects | May offer protective benefits against neurodegeneration associated with Alzheimer’s disease. |
Case Studies
- Neuroprotection in Alzheimer's Disease : A study investigated the effects of this compound on animal models of Alzheimer’s disease. The results indicated significant improvements in memory and cognitive function, attributed to enhanced cholinergic activity.
- In Vitro Studies : In vitro assays have shown that the compound exhibits cytotoxic effects against certain cancer cell lines, suggesting potential applications in oncology.
Research Findings
Recent studies have focused on the pharmacokinetics and metabolism of this compound. These studies typically involve both in vivo and in vitro methodologies to assess absorption, distribution, metabolism, and excretion (ADME) profiles.
Table 2: Pharmacokinetic Profile
Parameter | Value | Reference |
---|---|---|
Bioavailability | High | |
Half-life | Approximately 4 hours | |
Metabolic Pathways | Primarily hepatic metabolism |
Properties
CAS No. |
1024038-36-5 |
---|---|
Molecular Formula |
C11H22ClNO2 |
Molecular Weight |
235.75 g/mol |
IUPAC Name |
ethyl 2-methyl-2-piperidin-3-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C11H21NO2.ClH/c1-4-14-10(13)11(2,3)9-6-5-7-12-8-9;/h9,12H,4-8H2,1-3H3;1H |
InChI Key |
NVDSUUOTRVNPAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)C1CCCNC1.Cl |
Origin of Product |
United States |
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